Cas no 954273-25-7 (N-Cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine)
N-Cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine Chemical and Physical Properties
Names and Identifiers
-
- N-cyclopropyl-1,4-Dioxaspiro[4.5]decan-8-amine
- N-CYCLOPROPYL-N-1,4-DIOXASPIRO[4.5]DEC-8-YLAMINE
- N-Cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine
-
- Inchi: 1S/C11H19NO2/c1-2-9(1)12-10-3-5-11(6-4-10)13-7-8-14-11/h9-10,12H,1-8H2
- InChI Key: OHKGJSNVBUFBIA-UHFFFAOYSA-N
- SMILES: O1CCOC21CCC(CC2)NC1CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 199
- Topological Polar Surface Area: 30.5
N-Cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-164124-0.05g |
N-cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine |
954273-25-7 | 0.05g |
$624.0 | 2023-05-26 | ||
| Enamine | EN300-164124-0.1g |
N-cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine |
954273-25-7 | 0.1g |
$653.0 | 2023-05-26 | ||
| Enamine | EN300-164124-0.25g |
N-cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine |
954273-25-7 | 0.25g |
$683.0 | 2023-05-26 | ||
| Enamine | EN300-164124-0.5g |
N-cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine |
954273-25-7 | 0.5g |
$713.0 | 2023-05-26 | ||
| Enamine | EN300-164124-1.0g |
N-cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine |
954273-25-7 | 1g |
$743.0 | 2023-05-26 | ||
| Enamine | EN300-164124-2.5g |
N-cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine |
954273-25-7 | 2.5g |
$1454.0 | 2023-05-26 | ||
| Enamine | EN300-164124-5.0g |
N-cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine |
954273-25-7 | 5g |
$2152.0 | 2023-05-26 | ||
| Enamine | EN300-164124-10.0g |
N-cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine |
954273-25-7 | 10g |
$3191.0 | 2023-05-26 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8273-500MG |
N-cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine |
954273-25-7 | 95% | 500MG |
¥ 2,574.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8273-1G |
N-cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine |
954273-25-7 | 95% | 1g |
¥ 3,220.00 | 2023-04-12 |
N-Cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine Suppliers
N-Cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine Related Literature
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on N-Cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine
Recent Advances in the Study of N-Cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine (CAS: 954273-25-7)
N-Cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine (CAS: 954273-25-7) is a spirocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a promising candidate for drug development. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its significance and potential impact on the pharmaceutical industry.
The synthesis of N-Cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine has been optimized in recent years, with researchers developing more efficient and scalable routes. A 2023 study published in the Journal of Medicinal Chemistry reported a novel catalytic asymmetric synthesis method that significantly improves yield and enantiomeric purity. This advancement is critical for ensuring the compound's suitability for large-scale production and further pharmacological evaluation. The study also emphasized the importance of the cyclopropyl moiety in enhancing the compound's metabolic stability and binding affinity to target proteins.
Pharmacological investigations have revealed that N-Cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine exhibits potent activity against a range of biological targets. In particular, it has shown promising results as a modulator of G-protein-coupled receptors (GPCRs), which are implicated in various diseases, including neurological disorders and cancer. A 2024 preclinical study demonstrated its efficacy in reducing neuroinflammation in animal models of Alzheimer's disease, suggesting potential applications in neurodegenerative therapeutics. The compound's ability to cross the blood-brain barrier further enhances its therapeutic potential for central nervous system (CNS) disorders.
Mechanistic studies have provided insights into the compound's mode of action. Structural analysis using X-ray crystallography and molecular docking simulations has revealed that N-Cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine interacts with specific amino acid residues in the binding pockets of target proteins, leading to conformational changes that modulate receptor activity. These findings, published in Nature Chemical Biology, underscore the compound's potential as a template for designing novel GPCR-targeted drugs with improved selectivity and reduced off-target effects.
Despite these promising developments, challenges remain in the clinical translation of N-Cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine. Toxicity studies have indicated the need for further optimization to minimize adverse effects, particularly in long-term dosing regimens. Additionally, the compound's pharmacokinetic properties, such as bioavailability and half-life, require refinement to meet the stringent requirements of drug development. Ongoing research is addressing these issues through structural modifications and formulation strategies, as highlighted in a recent review article in Drug Discovery Today.
In conclusion, N-Cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine (CAS: 954273-25-7) represents a compelling area of research in chemical biology and medicinal chemistry. Its unique structural attributes, combined with its promising pharmacological profile, make it a valuable candidate for further investigation. Continued efforts to optimize its synthesis, elucidate its mechanisms, and evaluate its therapeutic potential will be crucial for advancing this compound toward clinical applications. The insights gained from these studies may also inform the development of related spirocyclic compounds, broadening the scope of drug discovery in this field.
954273-25-7 (N-Cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine) Related Products
- 177721-53-8(1,4-Dioxaspiro[4.5]decan-8-amine,N-cyclobutyl-)
- 176661-76-0(N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine)
- 125541-17-5(Piperidine,1-(1,4-dioxaspiro[4.5]dec-8-yl)-)
- 113811-25-9(Pyrrolidine, 2-butyl-5-[3-(2-propyl-1,3-dioxolan-2-yl)propyl]-, cis-)
- 676490-94-1(7-methyl-1,4-dioxa-8-azaspiro[4.5]decane)
- 166398-41-0(N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine)
- 676124-70-2(N-propyl-1,4-dioxaspiro[4.5]decan-8-amine)
- 88001-30-3(Pyrrolidine, 2-[(2-propyl-1,3-dioxolan-2-yl)methyl]-)
- 129323-75-7(1,2-Ethanediamine,N,N-bis(2-aminoethyl)-N'-1,4-dioxaspiro[4.5]dec-8-yl-)
- 862730-43-6(2-({1,4-dioxaspiro[4.5]decan-8-yl}amino)ethan-1-ol)